
5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one is a unique compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications. This particular compound features a phenyl group and a trimethylsilyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one typically involves the reaction of phenylhydrazine with trimethylsilyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or chromatography to achieve high purity.
Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions and minimizing human error.
Análisis De Reacciones Químicas
1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents. This can lead to the formation of a wide range of derivatives with different properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of other tetrazole derivatives.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: Tetrazole derivatives, including this compound, are investigated for their potential pharmacological properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and trimethylsilyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
5-Phenyl-1H-tetrazole: Similar structure but without the trimethylsilyl group, leading to variations in chemical properties.
1,4-Dihydro-1-phenyl-4-(methyl)-5H-tetrazol-5-one: Contains a methyl group instead of a trimethylsilyl group, affecting its reactivity and applications.
The presence of the trimethylsilyl group in 1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one makes it unique, providing enhanced stability and reactivity compared to its analogs.
Propiedades
Número CAS |
68140-26-1 |
|---|---|
Fórmula molecular |
C10H14N4OSi |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
1-phenyl-4-trimethylsilyltetrazol-5-one |
InChI |
InChI=1S/C10H14N4OSi/c1-16(2,3)14-10(15)13(11-12-14)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
JFKKCQBOYLNEDE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1C(=O)N(N=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


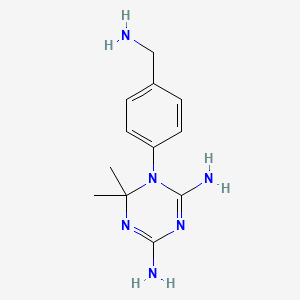
![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
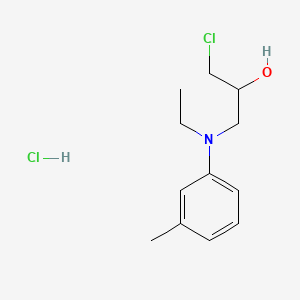
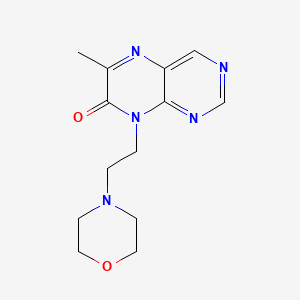
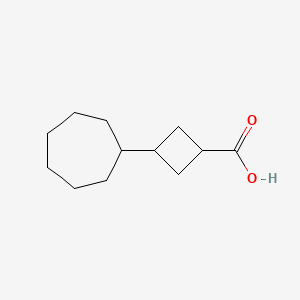
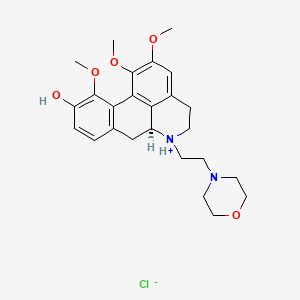

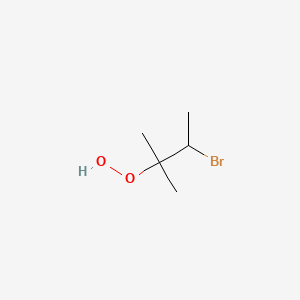
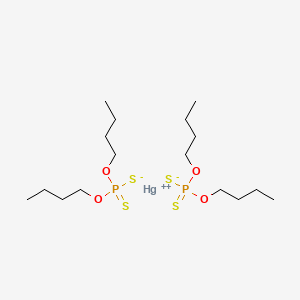
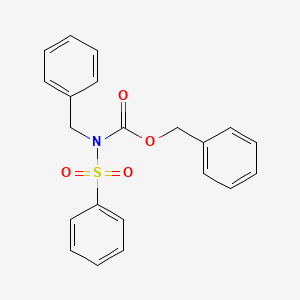

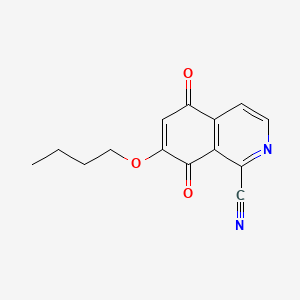
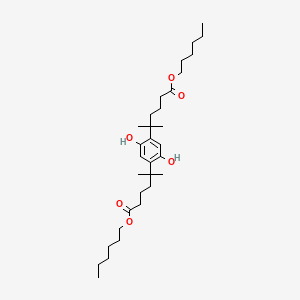
![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
